molecular formula C13H16IN B14712866 N,N,N-Trimethylnaphthalen-2-aminium iodide CAS No. 13198-35-1

N,N,N-Trimethylnaphthalen-2-aminium iodide

Cat. No.: B14712866
CAS No.: 13198-35-1
M. Wt: 313.18 g/mol
InChI Key: YVRVYYIQLALUJU-UHFFFAOYSA-M
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Description

N,N,N-Trimethylnaphthalen-2-aminium iodide: is a quaternary ammonium salt with the molecular formula C13H16IN. This compound is known for its unique structure, which includes a naphthalene ring substituted with a trimethylammonium group at the 2-position and an iodide counterion. It is used in various chemical and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Trimethylnaphthalen-2-aminium iodide typically involves the quaternization of N,N,N-trimethylnaphthalen-2-amine with methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:

N,N,N-Trimethylnaphthalen-2-amine+Methyl iodideN,N,N-Trimethylnaphthalen-2-aminium iodide\text{N,N,N-Trimethylnaphthalen-2-amine} + \text{Methyl iodide} \rightarrow \text{this compound} N,N,N-Trimethylnaphthalen-2-amine+Methyl iodide→N,N,N-Trimethylnaphthalen-2-aminium iodide

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified by recrystallization from an appropriate solvent.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N,N,N-Trimethylnaphthalen-2-aminium iodide can undergo nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and amines.

    Oxidizing Agents: Hydrogen peroxide and potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include various substituted naphthalenes.

    Oxidation Products: Oxidation can lead to the formation of naphthoquinones.

    Reduction Products: Reduction typically yields naphthalenes with reduced functional groups.

Scientific Research Applications

Chemistry: N,N,N-Trimethylnaphthalen-2-aminium iodide is used as a phase-transfer catalyst in organic synthesis. It facilitates the transfer of reactants between different phases, enhancing reaction rates and yields.

Biology and Medicine: In biological research, this compound is used to study the interactions of quaternary ammonium salts with biological membranes

Industry: The compound is used in the production of dyes and pigments. It serves as an intermediate in the synthesis of various colorants used in textiles and plastics.

Mechanism of Action

The mechanism of action of N,N,N-Trimethylnaphthalen-2-aminium iodide involves its interaction with biological membranes. The positively charged ammonium group interacts with the negatively charged components of cell membranes, disrupting their structure and function. This interaction can lead to increased membrane permeability and potential cell lysis.

Comparison with Similar Compounds

    N,N,N-Trimethylanilinium iodide: Similar structure but with an aniline ring instead of a naphthalene ring.

    N,N,N-Trimethylbenzylammonium iodide: Contains a benzyl group instead of a naphthalene ring.

    N,N,N-Trimethylpyridinium iodide: Features a pyridine ring instead of a naphthalene ring.

Uniqueness: N,N,N-Trimethylnaphthalen-2-aminium iodide is unique due to its naphthalene ring, which imparts distinct chemical properties compared to other quaternary ammonium salts. The naphthalene ring provides additional stability and potential for π-π interactions, making it useful in specific applications such as dye synthesis and phase-transfer catalysis.

Properties

CAS No.

13198-35-1

Molecular Formula

C13H16IN

Molecular Weight

313.18 g/mol

IUPAC Name

trimethyl(naphthalen-2-yl)azanium;iodide

InChI

InChI=1S/C13H16N.HI/c1-14(2,3)13-9-8-11-6-4-5-7-12(11)10-13;/h4-10H,1-3H3;1H/q+1;/p-1

InChI Key

YVRVYYIQLALUJU-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)C1=CC2=CC=CC=C2C=C1.[I-]

Origin of Product

United States

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